Methanol;pentahydrate
Description
Methanol (CH₃OH) itself is a simple alcohol widely used as a solvent, antifreeze, and hydrate inhibitor. The term "pentahydrate" typically refers to crystalline compounds containing five water molecules (e.g., CuSO₄·5H₂O). However, methanol can interact with hydrates in two key contexts:
- Hydrate Inhibition: Methanol is a common thermodynamic inhibitor of gas hydrates (e.g., methane clathrates) in oil and gas pipelines, where it disrupts hydrogen bonding between water molecules, preventing hydrate formation .
- Solvent for Pentahydrate Salts: Methanol dissolves or interacts with pentahydrate salts like copper sulfate pentahydrate (CuSO₄·5H₂O), influencing their solubility and crystallization behavior .
This article focuses on methanol’s roles in these systems and compares it with structurally or functionally similar compounds.
Properties
CAS No. |
921771-26-8 |
|---|---|
Molecular Formula |
C3H22O8 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methanol;pentahydrate |
InChI |
InChI=1S/3CH4O.5H2O/c3*1-2;;;;;/h3*2H,1H3;5*1H2 |
InChI Key |
LOFUOGPWYICVSV-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.O.O.O.O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Catalytic Hydrogenation of Carbon Monoxide: This method involves the reaction of carbon monoxide (CO) with hydrogen (H₂) in the presence of a catalyst such as copper, zinc oxide, and alumina at high temperatures and pressures. [ \text{CO} + 2\text{H}_2 \rightarrow \text{CH}_3\text{OH} ]
Biological Methods: Methanotrophic microorganisms can convert methane (CH₄) to methanol under milder conditions, bypassing the need for chemical catalysts.
Industrial Production Methods
Industrial production of methanol typically involves the catalytic hydrogenation of carbon monoxide using syngas (a mixture of CO and H₂) derived from natural gas, coal, or biomass. The process is carried out in large-scale reactors under high pressure (50-100 atm) and temperature (200-300°C) with a copper-based catalyst.
Chemical Reactions Analysis
Types of Reactions
Methanol undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂). [ 2\text{CH}_3\text{OH} + \text{O}_2 \rightarrow 2\text{CH}_2\text{O} + 2\text{H}_2\text{O} ]
Reduction: Methanol can be reduced to methane in the presence of strong reducing agents.
Substitution: Methanol can undergo nucleophilic substitution reactions to form methyl ethers and esters.
Common Reagents and Conditions
Oxidation: Catalysts such as silver or copper are used, and the reaction is typically carried out at elevated temperatures.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Formaldehyde: Used in the production of resins and plastics.
Methyl Ethers and Esters: Used as solvents and intermediates in organic synthesis.
Scientific Research Applications
Methanol;pentahydrate has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and syntheses.
Biology: Utilized in the preservation and fixation of biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Employed in the production of formaldehyde, acetic acid, and other chemicals.
Mechanism of Action
The mechanism of action of methanol involves its metabolism in the body. Methanol is oxidized by alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid by formaldehyde dehydrogenase. Formic acid is then metabolized to carbon dioxide and water. The toxic effects of methanol are primarily due to the accumulation of formic acid, which can cause metabolic acidosis and damage to the optic nerve .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanol vs. Other Hydrate Inhibitors
Methanol is often compared to ethylene glycol and ethanol in hydrate inhibition. Key differences include:
Methanol’s low cost and high efficiency make it preferred in harsh climates (e.g., Siberia), but its toxicity drives research into alternatives like ionic liquids .
Solubility of Pentahydrate Salts in Methanol vs. Other Solvents
Copper sulfate pentahydrate (CuSO₄·5H₂O) serves as a model system.
| Solvent | Solubility (g/100 mL, 18°C) | Application Context |
|---|---|---|
| Water | 31.6 | Industrial crystallization |
| Methanol | 1.04 | Analytical chemistry |
| Ethanol | Insoluble | Limited use |
This low solubility makes methanol useful for selective crystallization or purification of coordination compounds, as seen in [Cu(Gly)(H₂O)(bipy)]₂SO₄·H₂O synthesis .
Methanol in Pharmaceutical Hydrates
Methanol is a solvent in processing hydrated pharmaceuticals. For example:
- Morphine Sulfate Pentahydrate: Dissolved in methanol for calibration and formulation .
- Adenosine 3′,5′-Cyclic Monophosphate Sodium: Methanol trihydrate transforms into a pentahydrate under controlled humidity, aiding solvent removal .
Comparatively, ethanol or acetone may alter crystallization kinetics or hydrate stability, making methanol preferred for specific APIs (Active Pharmaceutical Ingredients).
Key Data Tables
Table 1: Thermodynamic Properties of Methanol vs. Competitors
| Property | Methanol | Ethylene Glycol | Ethanol |
|---|---|---|---|
| Boiling Point (°C) | 64.7 | 197.3 | 78.2 |
| Flash Point (°C) | 11 | 111 | 13 |
| Vapor Pressure (mmHg) | 97.6 | 0.12 | 43.9 |
Table 2: Solubility of Copper Sulfate Pentahydrate
| Solvent | Solubility (g/100 mL) | Key Use Case |
|---|---|---|
| Water | 31.6 | Electroplating, agriculture |
| Methanol | 1.04 | Analytical standards |
| Glycerol | 33.3 | Niche industrial processes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
